molecular formula C24H30N2O4 B5093748 ethyl 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoate

ethyl 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoate

Cat. No.: B5093748
M. Wt: 410.5 g/mol
InChI Key: VSUYUFFWKDYOIA-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoate is an organic compound with a complex structure that includes both ester and amide functional groups

Properties

IUPAC Name

ethyl 4-[4-[(2,2-diphenylacetyl)amino]butanoylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-2-30-22(28)16-10-17-25-21(27)15-9-18-26-24(29)23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,23H,2,9-10,15-18H2,1H3,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUYUFFWKDYOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC(=O)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoate typically involves a multi-step process. One common method starts with the reaction of diphenylacetic acid with butanoyl chloride to form diphenylacetyl chloride. This intermediate is then reacted with 4-aminobutanoic acid to form the corresponding amide. Finally, esterification of the carboxylic acid group with ethanol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar ester structure but lacks the diphenylacetyl and butanoyl groups.

    Diphenylacetic acid: Shares the diphenylacetyl moiety but lacks the ester and amide functionalities.

    4-aminobutanoic acid: Contains the butanoic acid and amine groups but lacks the ester and diphenylacetyl components.

Uniqueness

Ethyl 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoate is unique due to its combination of ester and amide functional groups, along with the diphenylacetyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

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